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molecular formula C12H10ClF2N3O B8570091 n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide

Cat. No. B8570091
M. Wt: 285.68 g/mol
InChI Key: WLEYYNFKPBVDBE-UHFFFAOYSA-N
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Patent
US08350046B2

Procedure details

80.0 g (0.403 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 257.2 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 3 hours, 221.3 g (0.399 mol, 23% strength) of toluenic 2-chloroaniline solution were metered in and the reaction mixture was stirred for a further 1 hour. After venting and cooling to 20° C. with a ramp of 10° C./h, the mixture was stirred overnight. Subsequently, the mixture was cooled to 0° C., and the solids were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 105 g (92%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
257.2 g
Type
solvent
Reaction Step One
Quantity
221.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16]>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH:16][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Name
Quantity
257.2 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
221.3 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated to 400 mbar
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 20° C. with a ramp of 10° C./h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yield (without further processing of the mother liquor)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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